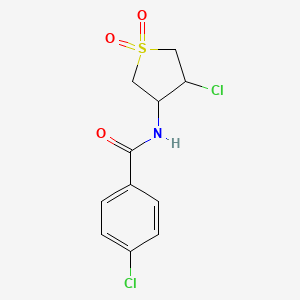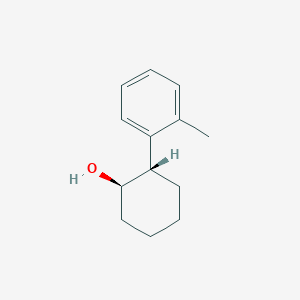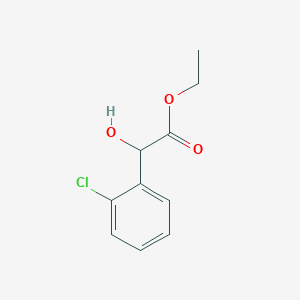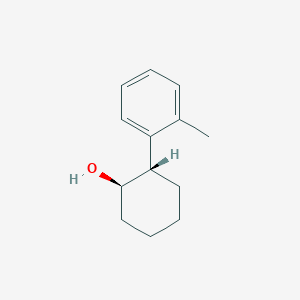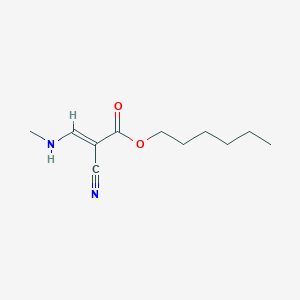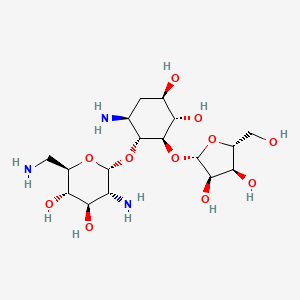
Inosamycin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosamycin E is a member of the inosamycin family, which are novel aminocyclitol antibiotics. These compounds are structurally related to well-known antibiotics such as neomycin, paromomycin, and ribostamycin. This compound, along with its counterparts (inosamycins A, B, C, and D), contains 2-deoxy-scyllo-inosamine instead of the 2-deoxystreptamine found in traditional aminoglycoside antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Inosamycin E is typically produced by a strain of Streptomyces hygroscopicus No. J296-21 (ATCC 39150). The production involves fermentation processes where the bacterial strain is cultured under specific conditions to yield the antibiotic complex .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by isolation and purification processes. The fermentation is carried out in bioreactors where parameters such as pH, temperature, and nutrient supply are meticulously controlled to optimize yield. Post-fermentation, the antibiotic complex is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Inosamycin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Applications De Recherche Scientifique
Inosamycin E has a broad spectrum of applications in scientific research:
Chemistry: It is used as a model compound for studying aminocyclitol antibiotics and their chemical properties.
Biology: this compound is employed in microbiological studies to understand bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: Its antibacterial properties make it a candidate for developing new therapeutic agents, especially against aminoglycoside-resistant organisms.
Industry: this compound is used in the pharmaceutical industry for the development of new antibiotics and in agricultural settings to control bacterial infections in plants
Mécanisme D'action
Inosamycin E exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action is similar to other aminoglycoside antibiotics. The compound targets the 30S subunit of the ribosome, causing misreading of mRNA and ultimately leading to bacterial cell death. The presence of 2-deoxy-scyllo-inosamine in its structure is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Neomycin
- Paromomycin
- Ribostamycin
Comparison: Inosamycin E is unique due to the presence of 2-deoxy-scyllo-inosamine, which differentiates it from other aminoglycosides that contain 2-deoxystreptamine. This structural difference imparts distinct pharmacological properties, such as lower toxicity and a broader spectrum of antibacterial activity. Additionally, this compound is less prone to resistance mechanisms that affect other aminoglycosides .
Propriétés
Numéro CAS |
91465-53-1 |
|---|---|
Formule moléculaire |
C17H33N3O11 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C17H33N3O11/c18-2-6-10(24)12(26)8(20)16(28-6)30-14-4(19)1-5(22)9(23)15(14)31-17-13(27)11(25)7(3-21)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13+,14+,15+,16+,17-/m0/s1 |
Clé InChI |
PPSXCTHLNCODRT-BDCXPTBISA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
SMILES canonique |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


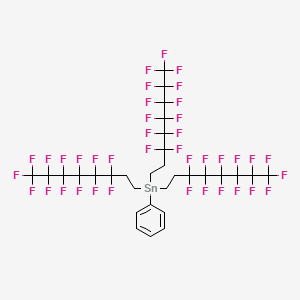
![Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14145565.png)
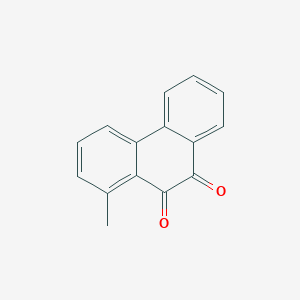
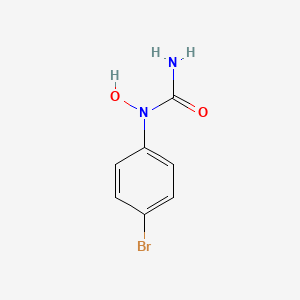
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)

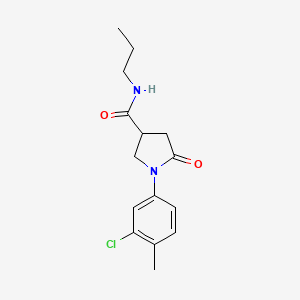
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
